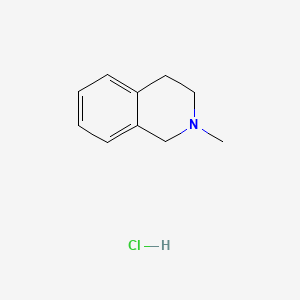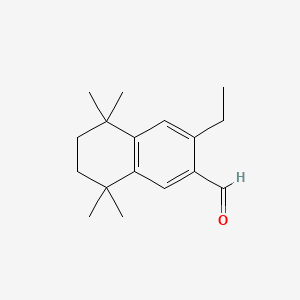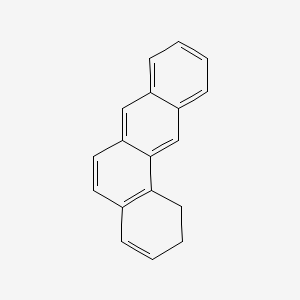
Lurosetron
概要
説明
準備方法
合成経路と反応条件
ルロセトロンの合成は、重要な中間体の調製から始まり、複数の段階を踏みます。 合成経路の1つには、アミドヒドラジンのフィッシャーインドール化またはアリールエナミノンのパラジウム触媒による環化が含まれます . 反応条件は一般的に、目的の生成物の形成を促進するために、特定の触媒や溶媒の使用を伴います。
工業生産方法
ルロセトロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。 これには、温度、圧力、反応時間の制御に加えて、副生成物や不純物を分離するために高度な精製技術を使用することが含まれます .
化学反応の分析
反応の種類
ルロセトロンは、次のようなさまざまな化学反応を起こします。
酸化: ルロセトロンは、酸化されてさまざまな代謝産物を生成する可能性があります。
還元: 還元反応は、ルロセトロンに存在する官能基を修飾する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応の条件は、目的の結果によって異なりますが、一般的には制御された温度と特定の溶媒を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなルロセトロンの代謝産物が含まれ、これらは薬理学的特性と潜在的な治療用途について研究されています .
科学研究における用途
ルロセトロンは、次のものを含む幅広い科学研究用途があります。
化学: セロトニン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: セロトニン受容体とその関連する生物学的経路に対する影響が調査されています。
医学: 主に、化学療法や手術を受けている患者など、吐き気や嘔吐の治療に使用されます。
科学的研究の応用
Lurosetron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and related biological pathways.
Medicine: Primarily used in the treatment of nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.
Industry: Employed in the development of new drugs targeting serotonin receptors.
作用機序
ルロセトロンは、迷走神経の神経終末および脳の化学受容体トリガーゾーンに位置する5-HT3受容体に選択的に結合することで作用します . ルロセトロンはこれらの受容体を遮断することにより、セロトニンの作用を阻害し、吐き気や嘔吐を軽減します。 このメカニズムに関与する分子標的には、5-HT3受容体とその関連するシグナル伝達経路が含まれます .
類似の化合物との比較
ルロセトロンは、オンダンセトロンやアロセトロンなどの他の5-HT3受容体拮抗薬と類似しています . ルロセトロンは、吐き気や嘔吐の治療における効果に貢献する、5-HT3受容体に対する高い選択性と親和性を特徴としています。 他の類似の化合物には、グランセトロンやドラスロンが含まれ、これらは5-HT3受容体を標的としますが、薬物動態特性と臨床的用途が異なる場合があります .
類似化合物との比較
Lurosetron is similar to other 5-HT3 receptor antagonists such as Ondansetron and Alosetron . it is unique in its high selectivity and affinity for the 5-HT3 receptor, which contributes to its effectiveness in treating nausea and vomiting. Other similar compounds include Granisetron and Dolasetron, which also target the 5-HT3 receptor but may differ in their pharmacokinetic properties and clinical applications .
特性
IUPAC Name |
6-fluoro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-10-13(20-9-19-10)8-22-7-6-14-15(17(22)23)11-4-3-5-12(18)16(11)21(14)2/h3-5,9H,6-8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKWGDDRWJQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155911 | |
| Record name | Lurosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128486-54-4 | |
| Record name | Lurosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128486544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUROSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G694G740ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
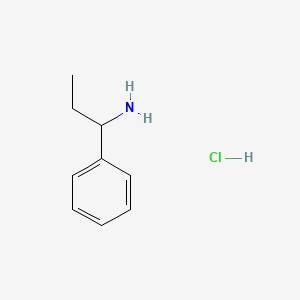


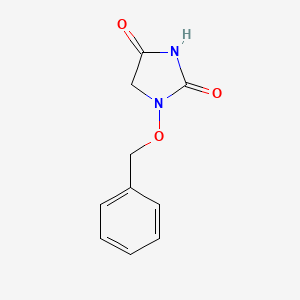
![5-Chloro-2-methoxybenzo[d]oxazole](/img/structure/B1615680.png)
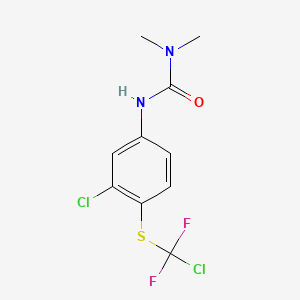
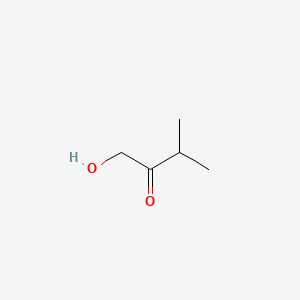

![2-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B1615686.png)
